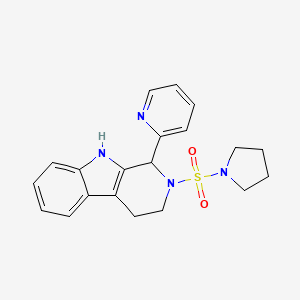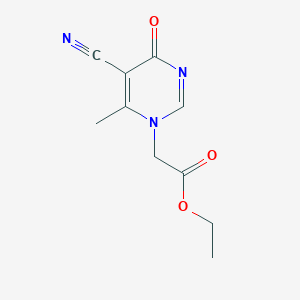
1-pyridin-2-yl-2-(pyrrolidin-1-ylsulfonyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related beta-carboline derivatives involves multiple steps, including interactions between different organic compounds to form the desired complex structures. For example, the synthesis of beta-carboline alkaloids involves thermal electrocyclic reactions and thermal cyclizations to construct the beta-carboline N-oxides, which are then further processed to yield the final products (Kanekiyo et al., 2001). Such methods may be relevant for synthesizing the target compound, emphasizing the complexity and specificity required in its formation.
Molecular Structure Analysis
The molecular structure of beta-carboline derivatives is characterized by the presence of a beta-carboline core, which can be modified with various substituents to alter the compound's properties. X-ray crystallography and NMR spectroscopy are common techniques for elucidating these structures, providing detailed information on the arrangement of atoms within the molecule (Banerjee et al., 2002).
Chemical Reactions and Properties
Beta-carboline derivatives participate in various chemical reactions, including cycloadditions, rearrangements, and interactions with nucleophiles and electrophiles, reflecting their reactive nature. The specific reactions and properties of “1-pyridin-2-yl-2-(pyrrolidin-1-ylsulfonyl)-2,3,4,9-tetrahydro-1H-beta-carboline” would depend on its particular substituents and structural features (Visser et al., 1982).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form are crucial for understanding the behavior of chemical compounds in different environments. These properties are influenced by the molecular structure and can significantly impact the compound's applications and handling (Gati et al., 2012).
Chemical Properties Analysis
The chemical properties of beta-carboline derivatives, including acidity/basicity, reactivity with various reagents, and potential for forming complexes with metals or other molecules, are important for their potential applications in chemical synthesis, pharmacology, and material science. The specific chemical properties of the target compound would be determined by detailed studies focusing on its reactions and interactions (Zhu et al., 2014).
Propiedades
IUPAC Name |
1-pyridin-2-yl-2-pyrrolidin-1-ylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-27(26,23-12-5-6-13-23)24-14-10-16-15-7-1-2-8-17(15)22-19(16)20(24)18-9-3-4-11-21-18/h1-4,7-9,11,20,22H,5-6,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKVHOMFZUJILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC3=C(C2C4=CC=CC=N4)NC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aS*,10aS*)-2-(3-thienylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5665797.png)
![5-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5665812.png)
![[(3aS*,9bS*)-2-[(3-methyl-1-benzofuran-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665816.png)
![2-acetyl-8-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5665817.png)

![1-[(4-bromophenoxy)acetyl]piperidine](/img/structure/B5665833.png)
![4-cyclopropyl-6-[4-(2-methoxyphenyl)piperidin-1-yl]pyrimidine](/img/structure/B5665837.png)
![2-[(3-methylpyridin-2-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5665858.png)
![4-{[5-(3-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5665863.png)
![4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5665867.png)
![5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5665873.png)

![(1-{[(6-isopropylpyrimidin-4-yl)amino]methyl}cyclopentyl)methanol](/img/structure/B5665884.png)